N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group, a hydroxy group, a methyl group, and a trifluoroacetamide group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzyl-2-hydroxy-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-acetamide
- N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-acetamide
Uniqueness
N-(3-benzyl-2-hydroxy-7-methyl-4-oxo-3,4-dihydrobenzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which imparts distinct electronic properties and enhances its stability compared to similar compounds. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .
Properties
Molecular Formula |
C20H14F3N5O3 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(3-benzyl-7-methyl-2,4-dioxo-1H-benzo[g]pteridin-8-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H14F3N5O3/c1-10-7-13-14(8-12(10)26-18(30)20(21,22)23)25-16-15(24-13)17(29)28(19(31)27-16)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,26,30)(H,25,27,31) |
InChI Key |
QJJKBIHZKXYEMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C(F)(F)F)N=C3C(=N2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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